5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring a difluoromethyl group, a methoxy group, a pyridylsulfanyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole structure. The difluoromethyl group is introduced via difluoromethylation, a process that can be achieved using various reagents and catalysts. Common methods include radical difluoromethylation and nucleophilic difluoromethylation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The pyridylsulfanyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the pyridylsulfanyl group could result in a variety of functionalized triazole compounds .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to develop new pharmaceuticals.
Medicine: It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(DIFLUOROMETHYL)-1,2,4-TRIAZOLE: Similar triazole structure but lacks the methoxy and pyridylsulfanyl groups.
5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOLE: Contains a trifluoromethyl group instead of a difluoromethyl group.
4-METHOXY-3-(2-PYRIDYLSULFANYL)BENZALDEHYDE: Contains the methoxy and pyridylsulfanyl groups but lacks the triazole ring
Uniqueness
The uniqueness of 5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and lipophilicity, while the triazole ring provides a versatile scaffold for further functionalization .
Properties
Molecular Formula |
C17H15F2N5OS2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-[(E)-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15F2N5OS2/c1-25-13-6-5-11(8-12(13)10-27-14-4-2-3-7-20-14)9-21-24-16(15(18)19)22-23-17(24)26/h2-9,15H,10H2,1H3,(H,23,26)/b21-9+ |
InChI Key |
HGXNPWLQFOGARX-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)F)CSC3=CC=CC=N3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)F)CSC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.